t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate
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Overview
Description
t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is a versatile chemical compound with a unique structure that offers diverse applications in scientific research, particularly in drug development and organic synthesis. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is utilized in the development of biochemical assays and as a probe in biological studies.
Medicine: It plays a role in drug development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, leading to changes in their function and activity. This can result in various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate include other oxazole derivatives and carbamate compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of the oxazole ring and the t-butyl carbamate group, which provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[4-(chloromethyl)-1,3-oxazol-5-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(15)13-5-4-9-8(6-12)14-7-16-9/h7H,4-6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUJKABLDWGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(N=CO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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